![molecular formula C11H12ClF3O B6416259 4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene CAS No. 1215118-94-7](/img/structure/B6416259.png)
4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and introducing the various functional groups in stages. The exact process would depend on the desired yield, cost-effectiveness, and safety considerations .
Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability due to resonance. The electronegative atoms (chlorine and fluorine) in the chloromethyl and trifluoromethyl groups will likely cause these groups to be somewhat polar. The isopropoxy group is a type of ether group, which may have interesting effects on the compound’s solubility and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups attached to the benzene ring. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions. The chloromethyl group is more reactive, particularly in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl and chloromethyl groups might increase its boiling point relative to benzene .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOIWBPVBTURJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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